molecular formula C12H15BrN2 B11819276 6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine

6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine

Cat. No.: B11819276
M. Wt: 267.16 g/mol
InChI Key: JFKKUZIHILJCKX-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine is a chemical compound with the molecular formula C12H14BrN. It is a derivative of carbazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine typically involves the bromination of a carbazole precursor followed by amination. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the carbazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent amination processes. These methods are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1,4-dione, while substitution with an amine could produce an amino-carbazole derivative .

Scientific Research Applications

6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine

InChI

InChI=1S/C12H15BrN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,8,10,12,15H,1-3,14H2

InChI Key

JFKKUZIHILJCKX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1)N)NC3=C2C=C(C=C3)Br

Origin of Product

United States

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